molecular formula C19H10BrF3N2S B2722296 2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile CAS No. 338749-49-8

2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2722296
CAS No.: 338749-49-8
M. Wt: 435.26
InChI Key: LXHJNCICEPTGQI-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a phenyl group, and a trifluoromethyl group attached to a nicotinonitrile core.

Preparation Methods

The synthesis of 2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

When compared to other similar compounds, 2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile
  • 2-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile
  • 2-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10BrF3N2S/c20-13-6-8-14(9-7-13)26-18-15(11-24)16(19(21,22)23)10-17(25-18)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHJNCICEPTGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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